N-(butan-2-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(butan-2-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H23N3O2S2 and its molecular weight is 401.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that the compound has significant anti-inflammatory effects .
Mode of Action
F6609-2566 demonstrates neuroprotective efficacy in models of traumatic brain injury . It significantly decreases injury-induced upregulation of inflammatory cytokines including TNF-α, IFN-γ, and IL-6 . The compound achieves this by increasing both mRNA and protein levels of Activating Transcription Factor-3 (ATF3) in multiple cell types . ATF3 is known to repress the expression of these inflammatory cytokines .
Biochemical Pathways
The upregulation of atf3 suggests that the compound may influence pathways related to inflammation and immune response .
Pharmacokinetics
Pharmacokinetic studies would typically include the compound’s absorption, distribution, metabolism, and excretion (ADME) properties . These properties are crucial in determining the compound’s bioavailability, half-life, clearance rate, and potential interactions with other substances.
Result of Action
The result of F6609-2566’s action is a significant decrease in the levels of inflammatory cytokines, which are proteins that mediate and regulate immune and inflammatory responses . This suggests that the compound may have potential therapeutic applications in conditions characterized by excessive inflammation or overactive immune responses.
Properties
IUPAC Name |
N-butan-2-yl-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-5-14(4)21-17(24)11-27-20-22-15-8-9-26-18(15)19(25)23(20)16-7-6-12(2)10-13(16)3/h6-10,14H,5,11H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMYYRFWGVTUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=C(C(=O)N1C3=C(C=C(C=C3)C)C)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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